N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dioxane and catalysts to promote the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can be compared with other benzothiazole derivatives, such as:
(6-ethoxy-1,3-benzothiazol-2-yl)urea: This compound also contains the benzothiazole ring and exhibits similar biological activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-4-21-10-5-6-12-13(7-10)22-15(17-12)18-14(20)11-8-16-19(3)9(11)2/h5-8H,4H2,1-3H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRTBPMSZXECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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